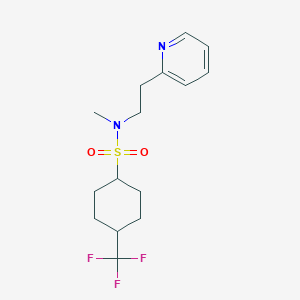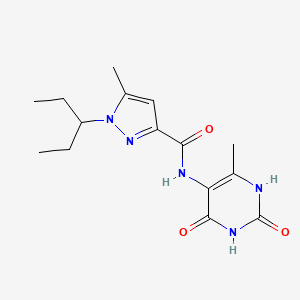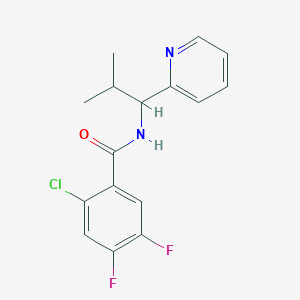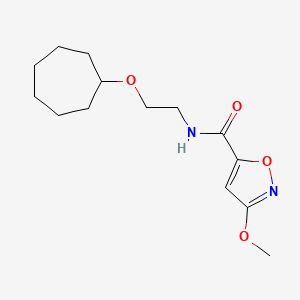![molecular formula C17H22N4O4 B6967941 1-[2-[2-Methyl-5-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one](/img/structure/B6967941.png)
1-[2-[2-Methyl-5-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[2-Methyl-5-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a morpholine moiety, and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-Methyl-5-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Aniline Derivative: The synthesis begins with the preparation of 2-methyl-5-(morpholine-4-carbonyl)aniline. This can be achieved by acylation of 2-methyl-5-nitroaniline with morpholine-4-carbonyl chloride, followed by reduction of the nitro group to an amino group.
Acylation Reaction: The aniline derivative is then acylated with chloroacetyl chloride to form the intermediate 2-[2-Methyl-5-(morpholine-4-carbonyl)anilino]acetyl chloride.
Cyclization: The final step involves the cyclization of the intermediate with imidazolidin-2-one under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-Methyl-5-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or imidazolidinone moieties can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
1-[2-[2-Methyl-5-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic transformations.
Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[2-[2-Methyl-5-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(morpholine-4-carbonyl)aniline: A precursor in the synthesis of the target compound.
Imidazolidin-2-one: A core structure present in the target compound.
Morpholine: A functional group that contributes to the compound’s properties.
Uniqueness
1-[2-[2-Methyl-5-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one is unique due to its combination of functional groups, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[2-[2-methyl-5-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-12-2-3-13(16(23)20-6-8-25-9-7-20)10-14(12)19-11-15(22)21-5-4-18-17(21)24/h2-3,10,19H,4-9,11H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGSDEZSUYQNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOCC2)NCC(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one](/img/structure/B6967870.png)
![5-chloro-1,3-dimethyl-N-[2-(pyrimidin-2-ylamino)ethyl]pyrazole-4-sulfonamide](/img/structure/B6967879.png)
![7-chloro-N,2-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B6967895.png)
![1-Methyl-3-[4-oxo-4-[3-(2-oxocyclopentyl)morpholin-4-yl]butyl]imidazolidine-2,4-dione](/img/structure/B6967906.png)
![5-[(1-tert-butyltriazol-4-yl)methylamino]-1H-pyrazole-4-carbonitrile](/img/structure/B6967913.png)



![2-[2-[[1-Cyclopropylethyl(methyl)sulfamoyl]amino]ethylamino]pyrimidine](/img/structure/B6967932.png)

![1,1,1-Trifluoro-3-[2-[(4-methylpyrazol-1-yl)methyl]morpholin-4-yl]propan-2-ol](/img/structure/B6967951.png)
![2-[4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-1-yl]benzonitrile](/img/structure/B6967956.png)
![3-Ethoxy-7-(3,3,3-trifluoro-2-hydroxypropyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6967968.png)
